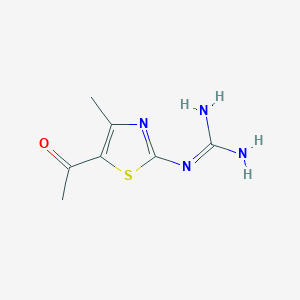
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methoxyphenylboronic acid is a laboratory chemical . It appears as white to pale brown crystals or crystalline powder .
Molecular Structure Analysis
The molecular formula for 5-Fluoro-2-methoxyphenylboronic acid is C7H8BFO3 . The molecular weight is 169.95 .Physical And Chemical Properties Analysis
The melting point of 5-Fluoro-2-methoxyphenylboronic acid is between 144 - 153 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
A study utilized a molecular imaging probe, closely related to Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, for quantifying serotonin 1A (5-HT(1A)) receptor densities in the brains of Alzheimer's disease patients. The study found significant decreases in receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients, correlating with clinical symptom severity and decreased glucose utilization (Kepe et al., 2006).
Chemical Synthesis
Ethyl 5-aroyl-4-pyrone-2-carboxylates, structurally similar to Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, were studied in a chemical synthesis context. The reaction with hydroxylamine in ethanol produced ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates, highlighting the compound's potential in synthetic organic chemistry (Obydennov et al., 2017).
Cyclobutene Derivatives Synthesis
A study on ethyl 4-aryl-2,4-dioxobutanoates, which shares a core structure with Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, demonstrated their use in synthesizing cyclobutene derivatives. These derivatives were found to be highly electron-deficient 1,3-dienes, suggesting applications in advanced organic synthesis (Yavari & Samzadeh‐Kermani, 1998).
Development of Pyrazine and Biphenyl Derivatives
Reactions involving ethyl 4-aryl-2,4-dioxobutanoates led to the formation of pyrazine and biphenyl derivatives. These derivatives have potential applications in the development of new chemical entities for various scientific purposes (Moloudi et al., 2018).
Fluorinated Compounds Synthesis
Research on ethyl 3,7-dimethyl-4-fluoro-9-(4-methoxy-2,3,6-trimethylphenyl)nonatetraenoate, an analogue of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate, showed potential in synthesizing fluorinated compounds. Such compounds have been found effective in causing regression of chemically induced skin papillomas in mice, indicating potential therapeutic applications (Chan, Specian, & Pawson, 1982).
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO5/c1-3-19-13(17)11(16)7-10(15)9-6-8(14)4-5-12(9)18-2/h4-6H,3,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPCRIFSWAGHTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(Acetyloxy)-4-oxo-4H-chromen-3-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1394475.png)




![(5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1394487.png)



![tert-butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1394492.png)


